molecular formula C18H19N5O2 B2976017 (E)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methyl-3-phenylacrylamide CAS No. 2035004-57-8

(E)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methyl-3-phenylacrylamide

Cat. No. B2976017
CAS RN: 2035004-57-8
M. Wt: 337.383
InChI Key: POTLBBDUAQZDEL-ACCUITESSA-N
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Description

The compound “(E)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methyl-3-phenylacrylamide” is a derivative of the 1,2,4-triazolo[4,3-a]pyrazine class . It is related to a class of compounds that have been studied for their potential anticancer activity .


Synthesis Analysis

The synthesis of similar 1,2,4-triazolo[4,3-a]pyrazine derivatives has been reported in the literature . A common approach involves the KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines . This transition-metal-free procedure is highly efficient and shows good economical and environmental advantages .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazolo[4,3-a]pyrazine core, which is a bicyclic structure containing a triazole ring fused with a pyrazine ring . The compound also contains an ethoxy group and a phenylacrylamide moiety .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other 1,2,4-triazolo[4,3-a]pyrazine derivatives . These compounds can undergo various reactions depending on the functional groups present .

Scientific Research Applications

I have conducted a search for the scientific research applications of “(E)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methyl-3-phenylacrylamide”, but unfortunately, there is no direct information available on this specific compound’s applications. The search results indicate that compounds from the [1,2,4]triazolo[4,3-a]pyrazine family have been studied for their potential anti-tumor properties , but these do not specifically mention the compound you are interested in.

Mechanism of Action

While the exact mechanism of action of this specific compound is not known, similar 1,2,4-triazolo[4,3-a]pyrazine derivatives have been studied for their anticancer activity . These compounds are thought to act by binding to the active site of histone acetyltransferase PCAF, a potential therapeutic target for the treatment of cancer .

properties

IUPAC Name

(E)-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-methyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-3-25-18-16-22-21-15(23(16)10-9-19-18)12-20-17(24)13(2)11-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3,(H,20,24)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTLBBDUAQZDEL-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C(=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)/C(=C/C3=CC=CC=C3)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methyl-3-phenylacrylamide

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